Lithium triisopropyl 2-(6-methylpyridyl)borate

Description

Properties

IUPAC Name |

lithium;(6-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-8-9-14(7)17-15;/h8-13H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCELQKDJEHUTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC(=CC=C1)C)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682077 | |

| Record name | Lithium (6-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256364-24-5 | |

| Record name | Lithium (6-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Application of Lithium triisopropyl 2-(6-methylpyridyl)borate

Abstract

This guide provides an in-depth exploration of Lithium triisopropyl 2-(6-methylpyridyl)borate, a highly stable and versatile organoboron reagent. Primarily targeting professionals in chemical research and drug development, this document details the compound's structural characteristics, a robust one-pot synthesis protocol, and its principal applications in modern organic synthesis. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for leveraging this powerful synthetic intermediate. We will delve into the nuanced mechanics of its formation via a lithiation-borylation pathway and its subsequent utility as a superior nucleophile in palladium-catalyzed cross-coupling reactions.

Introduction: The Ascendancy of Lithium Organoborates in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, pivotal in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The success of this reaction hinges on the properties of the organoboron nucleophile. While boronic acids are widely used, they often suffer from instability, particularly five-membered heterocyclic boronic acids, which are prone to decomposition through protodeboronation.[2] This inherent instability has driven the development of more robust boron reagents.

Among the most promising alternatives are Lithium Triisopropyl Borates (LTBs). These compounds, formally known as lithium triisopropoxy(organo)borates, are anionic tetracoordinate boron "ate" complexes.[3][4] LTBs exhibit significantly enhanced stability compared to their boronic acid counterparts, allowing them to be stored on the benchtop at room temperature.[2] This stability, combined with their potent nucleophilicity, makes them exceptional partners in cross-coupling reactions.

This guide focuses specifically on Lithium triisopropyl 2-(6-methylpyridyl)borate , a key building block for introducing the 6-methylpyridyl moiety—a common scaffold in pharmacologically active compounds. We will provide a detailed, field-proven protocol for its synthesis and discuss the underlying principles that ensure a successful and reproducible outcome.

Structural Characteristics and Physicochemical Properties

The efficacy and stability of Lithium triisopropyl 2-(6-methylpyridyl)borate are direct consequences of its unique molecular architecture. The central boron atom is tetracoordinate, forming a stable anionic "ate" complex.[3][5] This structure is charge-balanced by a lithium cation. The three bulky isopropoxy groups provide steric shielding to the boron center, further enhancing its stability, while the 6-methylpyridyl group serves as the key functional moiety for transfer in subsequent reactions.

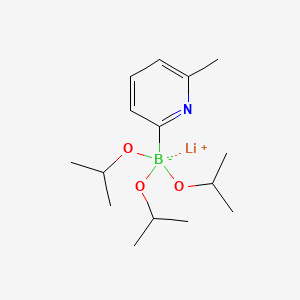

Caption: Structure of Lithium triisopropyl 2-(6-methylpyridyl)borate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1256364-24-5 | [6][7][8] |

| Molecular Formula | C₁₅H₂₇BLiNO₃ | [9] |

| Molecular Weight | 287.13 g/mol | [9] |

| Appearance | Typically a white to off-white powder/solid | [6] |

| Storage | Store under inert atmosphere, sealed and preserved |[6] |

Synthesis: A Self-Validating Protocol

The synthesis of Lithium triisopropyl 2-(6-methylpyridyl)borate is efficiently achieved through a one-pot lithiation-borylation sequence.[2] This method is robust and high-yielding, predicated on the careful control of reaction parameters and the use of anhydrous, anaerobic techniques.

Mechanistic Rationale and Causality

The core of the synthesis involves two sequential transformations:

-

Lithium-Halogen Exchange: The starting material, 2-bromo-6-methylpyridine, is treated with n-butyllithium (n-BuLi). n-BuLi is a powerful organometallic base and nucleophile, but in the presence of an aryl bromide at low temperatures, it preferentially undergoes a rapid lithium-halogen exchange to generate the highly reactive 2-lithio-6-methylpyridine intermediate.[5][10]

-

Borylation: The generated organolithium species is immediately "trapped" by an electrophilic boron source, triisopropyl borate (B(OiPr)₃). The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom, forming the stable tetracoordinate borate "ate" complex.[2][3]

Causality Behind Experimental Choices:

-

Inert Atmosphere (Argon/Nitrogen): n-Butyllithium is extremely pyrophoric and reacts violently with air and moisture.[11][12] The organolithium intermediate is also highly reactive and would be quenched by water or oxygen. An inert atmosphere is therefore non-negotiable for reaction success and safety.

-

Anhydrous Solvents (THF/Toluene): Water will rapidly protonate and destroy both the n-BuLi reagent and the lithiated pyridine intermediate. All solvents must be rigorously dried.

-

Low Temperature (-78 °C): The lithium-halogen exchange is a highly exothermic and fast reaction.[12] Performing the addition of n-BuLi at -78 °C (a dry ice/acetone bath) is critical to control the reaction rate, prevent unwanted side reactions (such as reaction with the solvent or deprotonation of the methyl group), and ensure the stability of the 2-lithio-6-methylpyridine intermediate.[2][5]

-

Choice of Reagents:

-

2-Bromo-6-methylpyridine: The bromine atom is an excellent leaving group for the lithium-halogen exchange reaction.

-

n-Butyllithium: It provides a clean and efficient means of generating the required organolithium intermediate.[13]

-

Triisopropyl borate: It is a suitable boron electrophile that reacts cleanly with the organolithium species to yield the desired borate complex.[2]

-

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for Lithium triisopropyl 2-(6-methylpyridyl)borate.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and hazardous materials. It must only be performed by trained chemists in a suitable laboratory setting with appropriate safety equipment (fume hood, safety glasses, flame-retardant lab coat) and engineering controls.

Reagents & Materials:

| Reagent/Material | Quantity (for 3.16 mmol scale) | Molar Eq. | Notes |

|---|---|---|---|

| 2-Bromo-6-methylpyridine | 544 mg (0.37 mL) | 1.0 | Ensure purity |

| Anhydrous Tetrahydrofuran (THF) | 3 mL | - | From a solvent purification system or freshly distilled |

| Anhydrous Toluene | 12 mL | - | From a solvent purification system or freshly distilled |

| n-Butyllithium (2.5 M in hexanes) | 1.4 mL | 1.1 | Titrate solution prior to use for accurate concentration |

| Triisopropyl borate | 0.81 mL | 1.1 | Ensure purity |

| Oven-dried round-bottom flask with stir bar | 50 mL | - | Assembled hot and cooled under inert gas |

| Septa, needles, syringes | - | - | For anhydrous transfers |

| Dry ice / Acetone bath | - | - | To maintain -78 °C |

Procedure:

-

Preparation: Assemble a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: In the prepared flask, dissolve 2-bromo-6-methylpyridine (3.16 mmol, 1.0 equiv) in anhydrous toluene (12 mL) and anhydrous THF (3 mL) via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 3.48 mmol, 1.1 equiv) dropwise to the cooled solution over 15-20 minutes. Use a syringe pump for best control. The internal temperature must be maintained below -70 °C. A color change may be observed upon formation of the organolithium species. Stir the mixture at -78 °C for an additional 30-60 minutes after the addition is complete.

-

Borylation: To the same flask, add triisopropyl borate (3.48 mmol, 1.1 equiv) dropwise while maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to gradually warm to room temperature. Let the reaction stir at room temperature for at least 8 hours, or overnight.

-

Isolation: Remove the solvents from the reaction mixture using a rotary evaporator.

-

Drying: Dry the resulting solid residue under high vacuum, potentially with gentle heating (e.g., 80 °C), to remove any residual solvent and byproducts like isopropanol.[2] The resulting crude Lithium triisopropyl 2-(6-methylpyridyl)borate is a white or off-white solid. It is often used directly in the next step without further purification, assuming a quantitative yield.[2]

Application in Palladium-Catalyzed Cross-Coupling

The primary utility of Lithium triisopropyl 2-(6-methylpyridyl)borate is as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] The borate "ate" complex readily participates in the transmetalation step of the catalytic cycle, transferring the 6-methylpyridyl group to the palladium center. This process avoids the need for a base, which is often required for reactions with boronic acids, thereby increasing the functional group tolerance of the reaction.[14]

General Reaction Scheme

The reaction couples the lithium borate with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst and a suitable ligand to form the desired biaryl product.

Catalytic Cycle Diagram

Caption: Generalized Suzuki-Miyaura cycle using a lithium borate.

Conclusion

Lithium triisopropyl 2-(6-methylpyridyl)borate represents a significant advancement over traditional boronic acids for specific applications in organic synthesis. Its enhanced stability, ease of preparation via a robust one-pot method, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development. The detailed protocol and mechanistic rationale provided herein offer a self-validating framework for the successful synthesis and application of this versatile reagent, enabling the efficient construction of complex molecular architectures.

References

-

D. M. Knapp, P. J. Gill, A. S. C. Medvetz, D. A. B. V. D. A. C. S. G. E. M. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC NIH. [Link]

- CN114516887A (2022). Preparation method of triisopropyl borate.

-

LookChem (n.d.). Lithium triisopropyl 2-(6-methylpyridyl)borate CAS NO.1256364-24-5. LookChem.com. [Link]

-

ResearchGate (n.d.). Suzuki—Miyaura Cross-Coupling of Lithium n-Alkylborates. ResearchGate. [Link]

-

Environmental Health and Safety, University of Arkansas (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas. [Link]

-

A. T. (2024). New Advances in the Pharmacology and Toxicology of Lithium: A Neurobiologically Oriented Overview. PubMed. [Link]

-

S. L. M. M. S. (2004). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry. [Link]

-

A. G. D. V. K. A. (2011). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society. [Link]

- CN104356152A (2015). Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration.

-

ResearchGate (n.d.). (a) The synthesis of tri-isopropyl borate. (b) The synthesis of N , N -dibenzyl. ResearchGate. [Link]

-

E. L. R. C. M. M. H. V. K. A. (2015). Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. Organic Letters. [Link]

-

G. A. M. H. H. N. M. (2012). Cross-Coupling Reaction with Lithium Methyltriolborate. PMC NIH. [Link]

-

ResearchGate (n.d.). Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes. ResearchGate. [Link]

-

PrepChem (n.d.). Preparation of n-Butyllithium (n-BuLi · LiBr). PrepChem.com. [Link]

-

J. L. J. H. Z. L. (2022). Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature. MDPI. [Link]

-

V. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC NIH. [Link]

-

Advanced Science News (2020). Selective cross-coupling of reactive lithium compounds made possible. Advanced Science News. [Link]

-

ACS Figshare (n.d.). Structural Features of Lithium Organoborates. ACS Figshare. [Link]

-

Science of Synthesis (n.d.). Boron “Ate” Complexes for Asymmetric Synthesis. Thieme. [Link]

-

H. G. F. C. M. (1964). The Preparation of n-Butyllithium. Journal of the American Chemical Society. [Link]

-

Macmillan Group (n.d.). B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

-

University of Bristol (2011). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. University of Bristol Research Portal. [Link]

-

Wikipedia (n.d.). n-Butyllithium. Wikipedia. [Link]

-

Myers Group, Harvard University (n.d.). Organolithium reagents. Harvard University. [Link]

-

Organic Syntheses (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

S. K. A. A. S. S. S. A. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ACS Omega. [Link]

-

Acros Organics (n.d.). Organolithium compounds, properties & structures. Thermo Fisher Scientific. [Link]

-

Organic Syntheses (n.d.). Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses. [Link]

-

S. G. C. A. G. S. L. B. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

M. J. Z. A. J. M. B. W. J. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. PMC NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Lithium triisopropyl 2-(6-fluoropyridyl)borate (1256364-28-9) for sale [vulcanchem.com]

- 6. Lithium triisopropyl 2-(6-methylpyridyl)borate, CasNo.1256364-24-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. eMolecules Lithium triisopropyl 2-(6-methylpyridyl)borate | 1256364-24-5 | Fisher Scientific [fishersci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enhs.uark.edu [enhs.uark.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cross-Coupling Reaction with Lithium Methyltriolborate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lithium triisopropyl 2-(6-methylpyridyl)borate (CAS Number 1256364-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium triisopropyl 2-(6-methylpyridyl)borate, identified by CAS number 1256364-24-5, is a specialized organoboron reagent that has emerged as a valuable tool in modern organic synthesis. As a member of the lithium triisopropyl borate (LTB) family, this compound offers significant advantages over traditional boronic acids, particularly in the context of palladium-catalyzed cross-coupling reactions. Its enhanced stability and ease of handling make it an attractive alternative for the introduction of the 6-methylpyridyl moiety, a common structural motif in pharmaceuticals and functional materials. This guide provides a comprehensive overview of its synthesis, mechanism of action in the Suzuki-Miyaura coupling, detailed experimental protocols, and critical safety considerations.

Core Characteristics

| Property | Value |

| CAS Number | 1256364-24-5 |

| Molecular Formula | C₁₅H₂₇BLiNO₃ |

| Molecular Weight | 287.13 g/mol |

| Synonyms | Lithium triisopropoxy(6-methylpyridin-2-yl)borate |

| Class | Organometallic Reagent, Organoboron Compound |

The Advantage of Lithium Triisopropyl Borates: Enhanced Stability

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation.[1] A key challenge, however, lies in the stability of the organoboron coupling partner. Many heteroaryl boronic acids, including derivatives of 2-pyridylboronic acid, are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to reduced yields and reaction inefficiencies.[1][2]

Lithium triisopropyl borates (LTBs) were developed to overcome this limitation. The formation of the borate complex, with its anionic boron center and bulky isopropoxy groups, provides steric and electronic protection to the C-B bond. This structural feature significantly enhances the compound's stability, allowing for storage at room temperature on the benchtop for extended periods without significant degradation, a stark contrast to many of their boronic acid counterparts.[1][2]

Synthesis of Lithium triisopropyl 2-(6-methylpyridyl)borate

The synthesis of Lithium triisopropyl 2-(6-methylpyridyl)borate is typically achieved through a one-pot lithiation-borylation sequence starting from an appropriate precursor, such as 2-bromo-6-methylpyridine.[1] This method avoids the isolation of the often-unstable corresponding boronic acid.

Experimental Protocol: One-Pot Synthesis

Materials:

-

2-Bromo-6-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Dry ice/acetone bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve 2-bromo-6-methylpyridine in a mixture of anhydrous toluene and THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. The lithium-halogen exchange generates the highly reactive 2-lithio-6-methylpyridine in situ.

-

Immediately following the addition of n-BuLi, add triisopropyl borate to trap the organolithium species, forming the desired lithium triisopropyl 2-(6-methylpyridyl)borate.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete formation of the borate complex.[1]

-

The solvent can be removed under reduced pressure, and the resulting solid can be dried under vacuum. For many applications, the crude borate salt can be used directly in subsequent coupling reactions without further purification.[1]

Logical Workflow for Synthesis

Caption: One-pot synthesis of Lithium triisopropyl 2-(6-methylpyridyl)borate.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

Lithium triisopropyl 2-(6-methylpyridyl)borate serves as a robust precursor to the active boronic acid species in the Suzuki-Miyaura catalytic cycle. It is hypothesized that under the aqueous basic conditions of the reaction, the triisopropyl borate is hydrolyzed to the corresponding boronic acid, which then participates in the transmetalation step with the palladium catalyst.[1]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organoboron compound (in this case, the 6-methylpyridyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.

Caption: The Suzuki-Miyaura catalytic cycle featuring the borate reagent.

Application in Suzuki-Miyaura Cross-Coupling: Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of Lithium triisopropyl 2-(6-methylpyridyl)borate with aryl halides, adapted from the work of Oberli and Buchwald.[1] This protocol has been shown to be effective for a wide range of substrates.

Materials:

-

Lithium triisopropyl 2-(6-methylpyridyl)borate (1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Buchwald precatalyst, 1-3 mol%)

-

Ligand (if required by the precatalyst)

-

Base (e.g., aqueous potassium phosphate (K₃PO₄), 0.5 M solution)

-

Solvent (e.g., a mixture of THF and water)

-

An inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried reaction vessel under an inert atmosphere, combine the Lithium triisopropyl 2-(6-methylpyridyl)borate, the aryl halide, the palladium precatalyst, and the ligand (if applicable).

-

Add the solvent mixture (e.g., THF and the aqueous base solution).

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 40-110 °C) with vigorous stirring.[1][3]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data

While specific data for the coupling of Lithium triisopropyl 2-(6-methylpyridyl)borate is not extensively tabulated in the primary literature, the general method by Oberli and Buchwald demonstrates high yields for a variety of related heteroaryl triisopropyl borates.[1] For instance, the coupling of lithium triisopropyl 2-pyridinylborates with a range of aryl and heteroaryl bromides and chlorides consistently provides the corresponding biaryl products in good to excellent yields, often exceeding 80%.[3] It is reasonable to expect similar reactivity and yields for the 6-methylpyridyl derivative under optimized conditions.

| Aryl Halide Type | Typical Yield Range |

| Aryl Bromides | 70-95% |

| Activated Aryl Chlorides | 70-90% |

| Unactivated Aryl Chlorides | 60-80% |

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Safety and Handling

Lithium triisopropyl 2-(6-methylpyridyl)borate and its synthetic precursors require careful handling due to their reactivity and potential hazards.

-

Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air and react violently with water.[4] They should only be handled under an inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and suitable gloves, is mandatory.[4][5]

-

Borate Reagents: While more stable than boronic acids, organoborates should still be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: Quench any unreacted organolithium reagents carefully with a suitable solvent like isopropanol at low temperatures. Dispose of chemical waste, including lithium-containing residues, according to institutional and local regulations.[6][7] Often, this involves collection in designated hazardous waste containers.[6][7]

Conclusion

Lithium triisopropyl 2-(6-methylpyridyl)borate (CAS 1256364-24-5) is a highly effective and stable reagent for the introduction of the 6-methylpyridyl group in Suzuki-Miyaura cross-coupling reactions. Its synthesis via a one-pot lithiation-borylation protocol and its enhanced stability over traditional boronic acids make it a valuable tool for researchers in organic synthesis and drug discovery. By understanding its properties, mechanism of action, and adhering to safe handling procedures, scientists can effectively leverage this reagent to construct complex molecules with greater efficiency and reliability.

References

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

-

Lithium Battery Recycling & Disposal: How, Where & Why To Do It. Palmetto Industries. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. [Link]

-

How can I remove the lithium from these batteries or dispose of them safely? Reddit. [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents [jove.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. palmetto-industries.com [palmetto-industries.com]

- 7. reddit.com [reddit.com]

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of Lithium triisopropyl 2-(6-methylpyridyl)borate

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Lithium triisopropyl 2-(6-methylpyridyl)borate. This document is intended for researchers, scientists, and professionals in drug development who utilize organoboron compounds, particularly in cross-coupling reactions. Herein, we delve into the synthesis, structural elucidation, and detailed spectral interpretation of this versatile reagent.

Introduction: The Utility of Lithium Pyridylborates

Lithium triisopropyl 2-(6-methylpyridyl)borate belongs to a class of organoboron compounds that have gained significant traction as stable and effective nucleophiles in Suzuki-Miyaura cross-coupling reactions.[1][2] The triisopropyl borate moiety offers enhanced stability compared to the corresponding boronic acids, mitigating issues of protodeboronation, and allowing for convenient storage and handling.[1][2] The presence of the 2-(6-methylpyridyl) group introduces a key structural motif prevalent in many biologically active molecules and functional materials. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this reagent, ensuring reproducible results in subsequent applications.

Experimental Protocols

Synthesis of Lithium triisopropyl 2-(6-methylpyridyl)borate

The synthesis of Lithium triisopropyl 2-(6-methylpyridyl)borate can be achieved through a well-established one-pot lithiation and borylation procedure.[1][3] The causality behind this experimental design lies in the sequential generation of a highly reactive organolithium species followed by its trapping with an electrophilic borate ester.

Step-by-Step Methodology:

-

Reaction Setup: An oven-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with anhydrous toluene and tetrahydrofuran (THF) under an inert argon atmosphere.

-

Initial Reagents: Triisopropyl borate is added to the solvent mixture, followed by 2-bromo-6-methylpyridine.

-

Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is then added dropwise over a prolonged period (e.g., 1.5 hours) via a syringe pump. This slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Borylation and Warm-up: The mixture is stirred for an additional 30 minutes at -78 °C to ensure complete lithiation. Subsequently, the reaction is allowed to warm to room temperature overnight (approximately 15 hours). This gradual warming facilitates the nucleophilic attack of the generated pyridyllithium species on the boron center of the triisopropyl borate.

-

Work-up and Isolation: The resulting solution is concentrated under reduced pressure. The crude product is then dried under high vacuum at an elevated temperature (e.g., 110 °C) for several hours to yield the desired lithium triisopropyl 2-(6-methylpyridyl)borate as a solid.[3]

NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

-

Sample Preparation: Approximately 10-20 mg of the synthesized Lithium triisopropyl 2-(6-methylpyridyl)borate is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The use of CD₃OD is informed by its good solubilizing properties for this class of compounds and the presence of well-defined residual solvent peaks for referencing.[3]

-

Instrument Setup: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[3][4]

-

Data Acquisition Parameters:

-

¹H NMR: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Presentation and Interpretation

The anticipated ¹H and ¹³C NMR data for Lithium triisopropyl 2-(6-methylpyridyl)borate, based on analogous compounds, are summarized below.[3]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme is used for Lithium triisopropyl 2-(6-methylpyridyl)borate:

Caption: Molecular structure of Lithium triisopropyl 2-(6-methylpyridyl)borate with atom numbering.

¹H NMR Data (300 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~7.6 | t | 1H | H4 | ~8 |

| ~7.4 | d | 1H | H3 or H5 | ~8 |

| ~6.9 | d | 1H | H5 or H3 | ~8 |

| ~3.9 | sept | 3H | CH (isopropyl) | ~6 |

| ~2.5 | s | 3H | CH₃ (pyridyl) | - |

| ~1.1 | d | 18H | CH₃ (isopropyl) | ~6 |

Justification of Assignments:

-

Aromatic Protons (H3, H4, H5): The pyridine ring protons are expected to appear in the aromatic region (δ 6.5-8.5 ppm). Based on the data for the unsubstituted Lithium Triisopropyl 2-Pyridyl Borate, the triplet at approximately δ 7.6 ppm is assigned to H4, being coupled to both H3 and H5. The two doublets at approximately δ 7.4 and 6.9 ppm correspond to H3 and H5. The presence of the electron-donating methyl group at the C6 position is expected to shield the adjacent protons slightly compared to the unsubstituted analog.[3]

-

Methyl Protons (pyridyl): The methyl group protons on the pyridine ring are anticipated to appear as a singlet around δ 2.5 ppm, a typical chemical shift for a methyl group attached to an aromatic ring.

-

Isopropyl Protons: The methine proton (CH) of the three equivalent isopropyl groups is expected to be a septet around δ 3.9 ppm due to coupling with the six neighboring methyl protons. The eighteen methyl protons (CH₃) of the isopropyl groups will appear as a doublet around δ 1.1 ppm, coupled to the single methine proton.[3]

¹³C NMR Data (75 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C6 |

| ~148 | C2 |

| ~136 | C4 |

| ~122 | C3 |

| ~118 | C5 |

| ~65 | CH (isopropyl) |

| ~25 | CH₃ (isopropyl) |

| ~24 | CH₃ (pyridyl) |

Justification of Assignments:

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum. The carbon attached to the boron (C2) and the carbon bearing the methyl group (C6) are expected to be the most downfield, with the C-B signal often being broad or unobserved.[3] The remaining aromatic carbons (C3, C4, C5) will appear at chemical shifts typical for a substituted pyridine ring.

-

Aliphatic Carbons: The methine carbon (CH) of the isopropyl groups is expected at approximately δ 65 ppm, while the methyl carbons (CH₃) of the isopropyl groups will appear further upfield at around δ 25 ppm.[3] The methyl carbon of the 6-methylpyridyl group is also expected in this upfield region, around δ 24 ppm.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive NMR characterization of Lithium triisopropyl 2-(6-methylpyridyl)borate. The presented protocols and spectral interpretations, grounded in data from closely related analogs, offer a reliable blueprint for researchers working with this important class of organoboron reagents. Adherence to these guidelines will ensure the accurate identification and quality assessment of the compound, facilitating its successful application in synthetic organic chemistry.

References

-

Vedejs, E., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Supporting Information. Available at: [Link]

-

Chen, C.-y., and Organ, M. G. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org. Lett. 2012, 14 (18), 4882–4885. Available at: [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine... Available at: [Link]

-

MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available at: [Link]

-

ResearchGate. Spectroscopic data for the lithium borate substituted block polymers... Available at: [Link]

-

Spectroscopy Online. A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. Available at: [Link]

-

PubMed. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

SpectraBase. 2,4,6-Trimethyl-1-(3-pyridyl)-pyridinium cation - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (PDF) Spin-Spin Coupling Constants 1J(27Al,13C) and 1J(13C,11B) in Comparable Organoaluminum and -boron Compounds. NMR Spectroscopy of Lithium Tetra(tert-butyl)alanate. Available at: [Link]

-

San Diego State University. 11 B NMR Chemical Shifts. Available at: [Link]

-

MDPI. 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available at: [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available at: [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

Discovery and development of lithium borate reagents

An In-Depth Technical Guide to the Discovery and Development of Lithium Borate Reagents

Authored by a Senior Application Scientist

Foreword

The journey of a chemical reagent from laboratory curiosity to an indispensable tool in science and industry is a testament to the persistent inquiry and innovation of the scientific community. Lithium borates are a prime example of such a journey. Initially explored within the broader context of inorganic salt chemistry, these compounds have evolved into critical reagents in fields as diverse as analytical chemistry, materials science, and advanced electronics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, development, and application of lithium borate reagents. We will delve into the fundamental chemistry that governs their utility, explore their historical development, provide detailed protocols for their use, and examine their expanding role in modern technology. Our focus will be not just on the "how," but the "why"—the underlying principles that make these simple salts so remarkably effective.

Chapter 1: The Fundamental Chemistry of Lithium Borates

Lithium borates are inorganic salts formed from the combination of lithium oxide (Li₂O) and boric anhydride (B₂O₃). The versatility of the boron-oxygen bond, which can form both trigonal planar (BO₃) and tetrahedral (BO₄) units, gives rise to a rich variety of crystalline and amorphous structures. The specific ratio of Li₂O to B₂O₃ dictates the properties of the resulting borate and, consequently, its primary applications.

The structure of lithium borate consists of a polymeric borate backbone, with lithium ions (Li⁺) bound to four or five oxygen ligands. The boron centers exist in both trigonal and tetrahedral coordinations.[1] This complex polymeric network is the foundation of its utility, particularly in forming stable glasses.

Key Lithium Borate Species

Two of the most significant simple lithium borates in commercial and laboratory use are Lithium Tetraborate and Lithium Metaborate.

-

Lithium Tetraborate (Li₂B₄O₇): This compound is the more "acidic" of the two, with a higher proportion of B₂O₃.[2] In the molten state, it is particularly effective at dissolving basic metal oxides (e.g., CaO, MgO).[2] Its structure is a complex three-dimensional network of both trigonal and tetrahedral boron units.[3]

-

Lithium Metaborate (LiBO₂): This compound is considered the "basic" flux, being more effective at dissolving acidic oxides like SiO₂ and Al₂O₃.[2] Its crystal structure is composed of infinite chains of trigonal planar [BO₂O⁻]n anions.

The interplay between these two species forms the basis of the most significant application of lithium borates: sample preparation for elemental analysis.

Physicochemical Properties

The utility of lithium borate reagents is intrinsically linked to their physical properties. A comparison of the key species is summarized below.

| Property | Lithium Tetraborate (Li₂B₄O ) | Lithium Metaborate (LiBO₂) | 67:33 LiT:LiM Flux |

| Formula Weight | 169.11 g/mol | 49.751 g/mol | Mixture |

| Melting Point | 917-920 °C[4] | 845-849 °C[4] | ~875 °C |

| Density | 2.4 g/cm³ | 2.223 g/cm³ | Variable |

| Appearance | White crystalline powder | White hygroscopic crystals | White granular solid |

| Acidity/Basicity | Acidic Flux[2] | Basic Flux[2] | General Purpose |

| Primary Use | Dissolving basic oxides (CaO, MgO)[2] | Dissolving acidic oxides (SiO₂, Al₂O₃)[2] | Dissolving alumino-silicates[5] |

Table 1: Comparative properties of common lithium borate fluxes.

Chapter 2: Historical Development and Key Discoveries

The story of lithium borates is not one of a single breakthrough, but of gradual development across multiple scientific disciplines.

Early Synthesis and the Dawn of Fusion Chemistry

While simple inorganic borates have been known for centuries, the specific application of lithium borates as a powerful analytical tool is a more recent development. Early work focused on the fundamental properties of the Li₂O-B₂O₃ system, mapping out its phase diagram and understanding the structures of the various compounds that could be formed.[4]

The pivotal moment for lithium borates in analytical chemistry came in 1957. Dr. Fernand Claisse, working at the Department of Mines in Quebec, introduced the concept of using a borate fusion technique to prepare samples for the then-emerging technology of X-ray Fluorescence (XRF) spectroscopy. This innovation was transformative. By dissolving a powdered, heterogeneous mineral sample into a molten lithium borate flux and casting it into a homogeneous glass disc, Claisse demonstrated that one could eliminate major sources of analytical error, such as particle size and mineralogical effects.[6] This single development established lithium borates as the gold standard for sample preparation in XRF, a position they still hold today.

The Leap to Advanced Materials: Nonlinear Optics

For several decades, the primary role of lithium borates remained in analytical chemistry. However, in the 1980s, a new chapter began. A team of scientists in China, led by Professor Chen Chuangtian at the Fujian Institute of Research on the Structure of Matter, was systematically investigating borate compounds for applications in nonlinear optics.[7] Their research, grounded in a quantum chemical theory they developed to predict nonlinear optical properties, led to the discovery of two exceptional crystals: Barium Borate (BBO) and, in 1989, Lithium Triborate (LiB₃O₅ or LBO) .[7][8]

LBO crystals proved to have a unique combination of properties, including a wide transparency range, high damage threshold, and moderate nonlinear coupling, making them ideal for frequency-doubling lasers (e.g., converting the infrared light from an Nd:YAG laser into visible green light).[8][9] This discovery opened a new field of application for lithium borates in laser technology, telecommunications, and scientific instrumentation.[8][10]

Powering the Future: Lithium Borates in Energy Storage

The most recent major development in the story of lithium borates is tied to the rise of lithium-ion batteries. As researchers sought to improve the safety, stability, and performance of battery electrolytes, new types of lithium salts were investigated. In 1999, Lithium Bis(oxalato)borate (LiBOB) was synthesized and patented.[11]

LiBOB offers several advantages over conventional electrolyte salts like LiPF₆.[3] It has excellent thermal stability, is halogen-free, and helps to form a stable protective layer, known as the solid electrolyte interphase (SEI), on the battery's anode.[3][12] This protective layer is crucial for the long-term cycling and safety of high-performance lithium-ion batteries. The development of LiBOB and other complex borate salts continues to be an active area of research, driven by the global demand for better energy storage solutions.[3][13]

Chapter 3: Synthesis and Preparation of Lithium Borate Reagents

The quality of a lithium borate reagent is paramount for its application. High-purity, anhydrous fluxes are essential for accurate analytical results, and specific crystal forms are required for optical applications.

Synthesis of Anhydrous Lithium Tetraborate (Solid-State Method)

This protocol describes a common and effective method for producing high-purity, anhydrous lithium tetraborate suitable for use as an XRF fusion flux. The core principle is the high-temperature reaction between a lithium source and a boron source.

Causality Behind Experimental Choices:

-

Starting Materials: Lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) are chosen for their high purity, stability, and commercial availability. Lithium carbonate is a convenient source of Li₂O, decomposing at high temperatures to release CO₂. Boric acid dehydrates upon heating to yield B₂O₃.

-

Stoichiometry: The molar ratio is critical. The reaction is: Li₂CO₃ + 4H₃BO₃ → Li₂B₄O₇ + 6H₂O↑ + CO₂↑ A precise 1:4 molar ratio is required to ensure the formation of the tetraborate species without residual reactants.

-

Temperature Program: A multi-step heating process is used. An initial low-temperature step (e.g., 150-200°C) slowly removes the water from the dehydration of boric acid. A subsequent high-temperature step (>700°C) is required to ensure the complete decomposition of lithium carbonate and the final solid-state reaction to form the anhydrous tetraborate.[14] A final fusion step (e.g., 950-1000°C) creates a pre-fused, dense, glassy material, which is superior to a fluffy powder for analytical applications as it minimizes dust and moisture absorption.[15]

Experimental Protocol:

-

Reagent Preparation: Accurately weigh high-purity lithium carbonate and boric acid in a 1:4 molar ratio. For example, weigh 36.95 g of Li₂CO₃ (molar mass ~73.89 g/mol ) and 123.64 g of H₃BO₃ (molar mass ~61.83 g/mol ).

-

Mixing: Thoroughly mix the powders in a platinum crucible. Effective mixing is crucial for a complete solid-state reaction.

-

Dehydration and Calcination: Place the crucible in a programmable furnace.

-

Heat slowly to 200°C and hold for 2 hours to drive off the water of dehydration from boric acid.

-

Ramp the temperature to 800°C and hold for 4 hours to ensure complete decomposition of Li₂CO₃ and formation of Li₂B₄O₇.

-

-

Fusion: Increase the temperature to 950°C to melt the lithium tetraborate.

-

Casting and Cooling: Pour the molten liquid into a clean platinum mold and allow it to cool to form a solid glass disc.

-

Processing: Once cooled, the glass can be crushed, ground into a powder of the desired particle size, and stored in a desiccator.

Workflow: Synthesis of Anhydrous Lithium Tetraborate

A typical workflow for the solid-state synthesis of anhydrous lithium tetraborate flux.

Chapter 4: The Core Application: Sample Dissolution by Borate Fusion

The primary industrial and analytical application of lithium metaborate and tetraborate is the dissolution of inorganic samples, typically oxides, to facilitate elemental analysis by methods such as XRF, Inductively Coupled Plasma (ICP), or Atomic Absorption (AA).

The Mechanism: A Lux-Flood Acid-Base System

The power of borate fusion lies in the acid-base chemistry of the molten flux. In the context of molten oxides, the Lux-Flood definition of acids and bases is most appropriate:

-

Base: An oxide (O²⁻) donor.

-

Acid: An oxide (O²⁻) acceptor.

In this system, the molten lithium borate flux acts as the solvent.

-

Lithium Tetraborate (Li₂B₄O₇ or Li₂O·2B₂O₃): This flux is rich in the acidic oxide B₂O₃. It readily accepts oxide ions from basic sample oxides like CaO.

-

CaO (base) + B₂O₃ (acid) → Ca(BO₂)₂

-

-

Lithium Metaborate (LiBO₂ or Li₂O·B₂O₃): This flux has a higher relative concentration of the basic oxide Li₂O. It readily donates oxide ions to break down the network structure of acidic sample oxides like SiO₂.

-

SiO₂ (acid) + Li₂O (base) → Li₂SiO₃

-

By selecting the correct flux composition, one can effectively dissolve a wide range of materials that are otherwise resistant to acid digestion. For complex materials like alumino-silicates, mixtures of tetraborate and metaborate are used to provide both acidic and basic dissolution capabilities.[5] Common mixtures include 67:33 and 50:50 ratios of tetraborate to metaborate.[5]

Mechanism: Dissolution of Oxides in Molten Borate Flux

Lux-Flood acid-base mechanism in borate fusion.

Protocol for Sample Preparation by Fusion for XRF Analysis

This protocol outlines the standard procedure for preparing a geological sample for XRF analysis.

Self-Validation System:

-

Visual Check: The final glass bead should be transparent, free of bubbles, and have no undissolved sample particles. A cloudy or opaque bead indicates incomplete fusion or crystallization.

-

Weight Check: The final weight of the bead should equal the initial total weight of the sample and flux. Significant weight loss (>0.5%) may indicate volatilization of certain elements, requiring adjustment of fusion temperature or time.[14]

-

Repeatability: Fusing and analyzing the same sample multiple times should yield highly repeatable results, confirming the robustness of the method.

Experimental Protocol:

-

Flux Selection: Choose the appropriate flux. For a typical silicate rock, a flux of 67% lithium tetraborate and 33% lithium metaborate is a robust choice.

-

Weighing:

-

Accurately weigh 1.0000 g of the finely powdered and dried sample.

-

Accurately weigh 10.0000 g of the chosen lithium borate flux. This 10:1 flux-to-sample ratio is common.

-

-

Mixing: Transfer both the sample and flux to a 95% Platinum / 5% Gold crucible and mix thoroughly.

-

Addition of Releasing Agent: Add a small amount (e.g., 2-3 drops of a lithium bromide solution or ~100 mg of LiBr powder) to the crucible. LiBr acts as a non-wetting agent, preventing the molten glass from sticking to the crucible and mold.

-

Fusion: Place the crucible in an automated fusion instrument. A typical program involves:

-

Heating to 1050°C over 5 minutes.

-

Agitating the crucible at this temperature for 10 minutes to ensure complete dissolution and homogenization.

-

-

Casting: The instrument will automatically pour the molten mixture into a 95% Pt / 5% Au mold pre-heated to a similar temperature.

-

Cooling: The mold is cooled, often with forced air, to solidify the glass bead. Controlled cooling is critical to prevent cracking and crystallization.

-

Analysis: The resulting glass bead is now ready for analysis by XRF.

Chapter 5: Expanding Frontiers: Lithium Borates in Synthesis and Technology

While borate fusion remains a cornerstone application, the unique chemistry of boron and lithium has led to the development of specialized reagents for organic synthesis and high-technology applications.

Lithium Tetrafluoroborate (LiBF₄): A Mild Lewis Acid

For drug development professionals and organic chemists, Lewis acids are critical tools for catalyzing a vast array of reactions. Lithium tetrafluoroborate (LiBF₄) has emerged as a uniquely mild and effective Lewis acid catalyst.

Mechanism of Catalysis: Unlike stronger Lewis acids like AlCl₃ or BF₃·OEt₂, LiBF₄ is not inherently a powerful electron pair acceptor. Its catalytic activity is often attributed to the in-situ equilibrium that can slowly release BF₃, or the coordination of the lithium ion itself to carbonyls or other Lewis basic sites in the substrate, activating them towards nucleophilic attack. This mildness is a significant advantage, as it allows for catalysis of sensitive reactions without causing decomposition of starting materials or products. It is commercially available, non-explosive, and non-oxidizing.

Applications in Organic Synthesis:

-

Diels-Alder Reactions: LiBF₄ has been shown to catalyze intramolecular Diels-Alder reactions, promoting cycloaddition at lower temperatures and with higher selectivity than purely thermal methods.[16]

-

Aza-Michael Additions: It is an efficient catalyst for the addition of anilines to electron-deficient alkenes, a key reaction for the synthesis of nitrogen-containing compounds.

-

Glycosylation and other C-C bond-forming reactions: Its use extends to various other transformations where mild electrophilic activation is required.[17]

Lithium Bis(oxalato)borate (LiBOB): Enabling Advanced Batteries

As previously mentioned, LiBOB is a key component in modern lithium-ion battery electrolytes. Its synthesis and application represent a significant advancement in borate chemistry.

Synthesis: LiBOB can be synthesized by reacting lithium hydroxide, boric acid, and oxalic acid in a 1:1:2 molar ratio.[13] The reaction is typically carried out in an aqueous solution, followed by careful dehydration and purification, as the presence of water is detrimental to battery performance.[3][12]

Function in Batteries: The LiBOB anion, [B(C₂O₄)₂]⁻, is electrochemically active. At the anode surface during the initial charging cycles, it is reduced at a potential around 1.8 V.[11] This reduction process forms a stable SEI layer rich in lithium oxalate and other oxalatoborate species.[11] This SEI layer is electronically insulating but ionically conducting, allowing Li⁺ ions to pass through while preventing the decomposition of the solvent. This leads to improved battery lifespan, safety, and performance at high temperatures.[3]

Chapter 6: Safety and Handling

Lithium borate reagents are generally stable, non-flammable solids. However, as with all chemical reagents, proper handling is essential.

-

Inhalation: The fine powders can cause respiratory tract irritation. Use in a well-ventilated area or with appropriate respiratory protection.[14]

-

Eye Contact: The dust can cause serious eye irritation. Safety glasses or goggles are mandatory.[14]

-

Ingestion: While acute toxicity is low, ingestion of large amounts of borates can cause nausea, vomiting, and other systemic effects. Ingestion of lithium ions can lead to central nervous system effects.[14]

-

Hygroscopicity: Anhydrous lithium borates, particularly lithium metaborate, are hygroscopic. They should be stored in tightly sealed containers in a dry environment or desiccator to prevent moisture absorption, which can compromise their performance as fusion fluxes.

Always consult the specific Safety Data Sheet (SDS) for the reagent before use.

Conclusion

From their foundational role in enabling precise elemental analysis to their cutting-edge applications in nonlinear optics and energy storage, lithium borate reagents have demonstrated remarkable versatility. Their development path highlights a key theme in chemical science: a deep understanding of fundamental properties like structure, bonding, and reactivity can unlock applications in seemingly unrelated fields. The ongoing research into new borate structures, from complex polyborates for optical materials to novel chelated borates for electrolytes, ensures that the story of these essential reagents is far from over.[18] As technology demands materials with ever more specific and high-performance characteristics, the rich and varied chemistry of the lithium-boron-oxygen system will undoubtedly continue to provide innovative solutions.

References

-

Wikipedia. Lithium metaborate. [Link]

-

Wikipedia. Lithium borate. [Link]

-

XRF Scientific. Understanding Lithium Tetraborate Fusion. [Link]

-

Yalçın, A., & Gönen, M. (2020). LITHIUM TETRABORATE PRODUCTION FROM THE REACTION OF BORIC ACID AND LITHIUM CARBONATE USING CARBON DIOXIDE. Sigma Journal of Engineering and Natural Sciences, 38(3), 1121-1132. [Link]

-

ICPH. Borate Fusion. [Link]

-

Yarpak, O., et al. (2022). A Guide to Water Free Lithium Bis(oxalate) Borate (LiBOB). ChemRxiv. [Link]

-

Hosseini, H., & Raygan, S. (2018). The Solubility of Specific Metal Oxides in Molten Borate Glass. Journal of The Electrochemical Society, 165(14), E788-E793. [Link]

-

Pustovarov, V. A., et al. (2012). A pulsed optical characterization of nonlinear lithium borate crystals. Optical Materials Express, 2(10), 1431-1441. [Link]

-

Wikipedia. Chen Chuangtian. [Link]

- Google Patents.

-

Materials Project. mp-4779: Li2B4O7 (Tetragonal, I4_1cd, 110). [Link]

-

ResearchGate. Comparison of lithium metaborate and lithium tetraborate properties. [Link]

- Google Patents. CN101168546A - Method for preparing Lithium bis(oxalate)

-

Mutailipu, M., et al. (2021). A New Lithium Rubidium Borate Li6Rb5B11O22 with Isolated B11O22 Building Blocks. Crystal Growth & Design, 21(5), 2995-3000. [Link]

-

Sulistiasih, S. D. P., et al. (2019). Synthesis and characterization of LiBOB as electrolyte for lithium-ion battery. AIP Conference Proceedings, 2168(1), 020059. [Link]

- Google Patents. CN102627661A - Preparation method of lithium bis(oxalato)

-

Patsnap. Preparation method of anhydrous lithium tetraborate. [Link]

-

Van der Westhuizen, P. (2003). Chemical and physical aspects of Lithium borate fusion. University of Pretoria. [Link]

-

ResearchGate. Borate Crystals for Nonlinear Optical and Laser Applications: A Review. [Link]

-

Geological Survey of Canada. Atomic Absorption Spectroscopy. [Link]

-

ResearchGate. (PDF) Synthesis and Electrolyte Study of Lithium Bis(perfluorinated pinacolato)Borate for Lithium‐Ion Batteries. [Link]

- Google Patents. CN111153918A - Preparation method of lithium bis (oxalato)

-

XRF Scientific. Pure Lithium Metaborate for Wet Chemistry. [Link]

-

DSpace@MIT. Molten Alkali Metal Borate/Carbonate Salts for High Temperature CO2 Capture and Electrochemical Conversion. [Link]

-

ResearchGate. ChemInform Abstract: LiBF4: A Mild Lewis Acid for Intramolecular Diels-Alder Reactions. [Link]

-

DTIC. Growth and Evaluation of Nonlinear Optical Materials for Laser Applications: Barium Borate, Lithium Borate and Silver Gallium Se. [Link]

-

Inspec-Sol. Lithium tetrafluoroborate catalyzed highly efficient inter- and intramolecular aza-Michael addition with aromatic amines. [Link]

-

Inspec-Sol. Lithium tetrafluoroborate catalyzed highly efficient inter- and intramolecular aza-Michael addition with aromatic amines. [Link]

-

Inrad Optics. Nonlinear Laser Optics | LiB3O5, β-BaB2O4, BiBO, KLN, BaTiO3. [Link]

-

AZoM. Using Borate and Peroxide Fusions for Dissolution in ICP. [Link]

-

OSTI.gov. Prospective Application, Mechanism, and Deficiency of Lithium Bis(oxalate)Borate as the Electrolyte Additive for Lithium‐Batte. [Link]

-

Wikipedia. Borax. [Link]

-

Dalton Transactions. Discovery of a new bimetallic borate with strong optical anisotropy activated by π-conjugated [B2O5] units. [Link]

-

NIH. Elucidating the Reduction Mechanism of Lithium Bis(oxalato)borate. [Link]

-

Optica Publishing Group. New borate compounds for nonlinear optical applications. [Link]

Sources

- 1. CN101168546A - Method for preparing Lithium bis(oxalate)borate - Google Patents [patents.google.com]

- 2. Borate Fusion – ICPH [icph.fr]

- 3. chemrxiv.org [chemrxiv.org]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Pure Lithium Metaborate for Wet Chemistry [xrfscientific.com]

- 6. azom.com [azom.com]

- 7. Chen Chuangtian - Wikipedia [en.wikipedia.org]

- 8. A pulsed optical characterization of nonlinear lithium borate crystals [opg.optica.org]

- 9. Nonlinear Laser Optics | LiB3O5, β-BaB2O4, BiBO, KLN, BaTiO3 [davismarketingintl.com]

- 10. New borate compounds for nonlinear optical applications [opg.optica.org]

- 11. Elucidating the Reduction Mechanism of Lithium Bis(oxalato)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Understanding Lithium Tetraborate Fusion [xrfscientific.com]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol Guide: Mastering Air-Sensitive Organoborate Reactions

For researchers, scientists, and professionals in drug development, the manipulation of organoboron compounds represents a cornerstone of modern synthetic chemistry. Their utility in forming carbon-carbon and carbon-heteroatom bonds is unparalleled, with reactions like the Suzuki-Miyaura coupling and hydroboration being indispensable tools. However, the very reactivity that makes organoborates so valuable also renders them susceptible to degradation by atmospheric oxygen and moisture. This guide provides a comprehensive overview of the principles and detailed protocols for the successful and safe handling of air-sensitive organoborate reactions, ensuring experimental reproducibility and integrity.

Foundational Principles: Why an Inert Atmosphere is Non-Negotiable

Organoboron compounds are characterized by a carbon-boron bond that is both polarized and electron-deficient, making it a focal point for reactivity.[1] The primary drivers for their air sensitivity are:

-

Oxidation: The C-B bond is readily oxidized by atmospheric oxygen. This process, which can be radical in nature, leads to the formation of borinic acids and ultimately boric acid, consuming the desired organoborane and reducing reaction yields.

-

Hydrolysis: The presence of water leads to the cleavage of the C-B bond, with the boron atom being protonated to form boric acid and the organic moiety being protonated to the corresponding alkane or arene.

Failure to exclude air and moisture can lead to a cascade of undesirable outcomes, including diminished yields, the formation of complex side products, and in the case of highly reactive organoboranes, potentially hazardous conditions.[2]

The Chemist's Toolkit for an Air-Free Environment

Two primary pieces of equipment are employed to create and maintain the inert atmosphere essential for organoborate chemistry: the Schlenk line and the glovebox.

-

The Schlenk Line: A versatile and widely used apparatus, the Schlenk line consists of a dual-manifold system connected to a source of high-purity inert gas (typically argon or nitrogen) and a vacuum pump.[3][4][5][6] This setup allows for the evacuation of air from reaction vessels and its replacement with an inert atmosphere. Schlenk lines are particularly well-suited for conducting reactions in solution and for manipulations such as solvent transfer and filtration under inert conditions.[7]

-

The Glovebox: A glovebox is a sealed enclosure that provides a continuously purified inert atmosphere, with oxygen and water levels typically maintained below 1 part per million (ppm).[3][4][8] It allows for the handling of reagents and the execution of reactions using standard laboratory glassware within the inert environment.[3][4] Gloveboxes are indispensable for working with highly air-sensitive solids and for complex manipulations that are difficult to perform on a Schlenk line.[9]

Choosing Your Weapon: Schlenk Line vs. Glovebox

The choice between a Schlenk line and a glovebox depends on the specific requirements of the experiment:

| Feature | Schlenk Line | Glovebox |

| Primary Use | Reactions in solution, solvent transfers, filtrations. | Handling solid reagents, complex manipulations, storage of air-sensitive compounds. |

| Atmosphere Control | Good; relies on proper technique to maintain inertness. | Excellent; continuously purified atmosphere with very low O₂/H₂O levels.[3] |

| Flexibility | High; adaptable to a wide range of glassware and setups. | Moderate; limited by the internal space and feedthroughs.[4] |

| Cost | Lower initial investment. | Higher initial investment and maintenance costs. |

| Throughput | Can run multiple reactions simultaneously on a multi-port manifold. | Generally lower throughput for individual reactions. |

The Crucial Role of Solvent Purity

Even trace amounts of water or dissolved oxygen in solvents can be detrimental to organoborate reactions. Therefore, rigorous drying and degassing of solvents are paramount.

Solvent Drying

Commercially available anhydrous solvents in specialized packaging are a convenient option.[2] However, for many applications, solvents must be dried in the laboratory. The choice of drying agent is critical and depends on the solvent.

| Solvent | Primary Drying Agent | Secondary (High-Purity) Drying Agent | Incompatible Drying Agents |

| Tetrahydrofuran (THF) | Sodium wire/benzophenone ketyl | Molecular sieves (3Å or 4Å) | Calcium hydride (inefficient) |

| Toluene | Sodium wire/benzophenone ketyl | Molecular sieves (3Å or 4Å) | Calcium chloride |

| Dichloromethane | Calcium hydride (CaH₂) | Phosphorus pentoxide (P₄O₁₀) | Sodium, potassium |

| Acetonitrile | Calcium hydride (CaH₂) | Phosphorus pentoxide (P₄O₁₀) | Sodium, potassium |

Note: The use of sodium/benzophenone still is a common method for obtaining exceptionally dry and oxygen-free solvents. The deep blue or purple color of the benzophenone ketyl radical anion serves as a visual indicator of anhydrous and anaerobic conditions.

Solvent Degassing

Degassing removes dissolved oxygen from the solvent. Common methods include:

-

Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen (typically with liquid nitrogen), a vacuum is applied to remove gases from the headspace, the vessel is sealed, and the solvent is thawed. This cycle is repeated at least three times.[3]

-

Inert Gas Purging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen. This method is less effective than freeze-pump-thaw but is often sufficient for less sensitive reactions.[10]

-

Sonication under Vacuum: Repeatedly sonicating the solvent under a light vacuum for short periods can also effectively remove dissolved gases.[10]

Protocols for Air-Sensitive Organoborate Reactions

The following protocols provide step-by-step guidance for common procedures in air-sensitive organoborate chemistry.

Protocol 1: Preparing a Reaction Flask on a Schlenk Line

This protocol describes the fundamental "evacuate-refill" cycle, which is the cornerstone of all Schlenk line work.[11]

Materials:

-

Schlenk flask with a sidearm and stopcock

-

Magnetic stir bar

-

Rubber septum

-

Heat gun or Bunsen burner

-

Schlenk line connected to an inert gas source and a vacuum pump

Procedure:

-

Glassware Preparation: Ensure the Schlenk flask and stir bar are clean and dry. Oven-drying the glassware overnight at >125 °C is recommended to remove adsorbed water.[10]

-

Assembly: Place the stir bar in the flask and cap the main joint with a rubber septum. Secure the septum with a wire or clamp.

-

Connection to Schlenk Line: Connect the sidearm of the flask to a port on the Schlenk line using thick-walled vacuum tubing. Secure the connection with a clamp.

-

Initial Purge: Open the stopcock on the flask to the inert gas manifold of the Schlenk line. This will flush the majority of the air from the sidearm.

-

Flame Drying (Optional but Recommended): While flushing with inert gas, gently heat the entire surface of the flask with a heat gun or a "cool" Bunsen burner flame. This will drive off any residual adsorbed moisture.[12] Allow the flask to cool to room temperature under the positive pressure of inert gas.

-

Evacuate-Refill Cycles: a. Close the stopcock on the flask. b. Switch the Schlenk line port from the inert gas manifold to the vacuum manifold. c. Slowly open the stopcock on the flask to the vacuum. You should hear a hissing sound as the air is evacuated. Allow the flask to remain under vacuum for 1-2 minutes. d. Close the stopcock on the flask. e. Switch the Schlenk line port back to the inert gas manifold. f. Slowly open the stopcock on the flask to the inert gas, allowing the flask to fill until it is at a slight positive pressure.

-

Repeat: Repeat the evacuate-refill cycle (steps 6a-6f) at least three times to ensure a completely inert atmosphere within the flask.[3][13] The flask is now ready for the addition of reagents.

Visualization of Schlenk Line Setup

Caption: Basic Schlenk Line Configuration

Protocol 2: Suzuki-Miyaura Coupling Using Schlenk Techniques

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[14][15]

Reaction: Aryl-Br + Aryl'-B(OH)₂ → Aryl-Aryl'

Materials:

-

Aryl bromide

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

-

Schlenk flask prepared as in Protocol 1

-

Syringes and needles for liquid transfers

-

Septa

Procedure:

-

Reagent Preparation:

-

In a glovebox, weigh the aryl bromide, arylboronic acid, palladium catalyst, and base into the pre-prepared Schlenk flask.

-

If a glovebox is not available, add the solid reagents to the flask under a strong positive flow of inert gas. This is a less ideal but often practical alternative.

-

-

Solvent Addition:

-

Using a gas-tight syringe, draw up the required volume of degassed toluene.

-

Pierce the septum of the reaction flask with the needle and slowly add the toluene.

-

Repeat the process for the addition of degassed water.

-

-

Reaction Execution:

-

Immerse the flask in an oil bath pre-heated to the desired reaction temperature (e.g., 80-100 °C).

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC, GC, or LC-MS.

-

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by adding water.

-

The product can now be extracted into an organic solvent (e.g., ethyl acetate) and purified using standard techniques such as column chromatography. The inert atmosphere is no longer necessary at this stage.

-

Visualization of Suzuki-Miyaura Workflow

Caption: Suzuki-Miyaura Reaction Workflow

Protocol 3: Hydroboration of an Alkene in a Glovebox

This protocol describes a hydroboration reaction, where the use of a glovebox is advantageous for handling the borane reagent.[12][16][17][18]

Reaction: R-CH=CH₂ + BH₃·THF → (R-CH₂-CH₂)₃B → R-CH₂-CH₂-OH

Materials:

-

Alkene

-

Borane-THF complex (BH₃·THF) solution

-

Anhydrous THF

-

Oxidizing agents (NaOH solution, H₂O₂)

-

Round-bottom flask with stir bar

-

Syringes and needles

Procedure (Inside the Glovebox):

-

Setup: Bring all necessary clean, dry glassware and reagents into the glovebox antechamber and purge thoroughly.

-

Reagent Preparation:

-

Place a stir bar in a round-bottom flask.

-

Add the desired amount of alkene to the flask.

-

Add anhydrous THF to dissolve the alkene.

-

-

Hydroboration:

-

Cool the reaction mixture to 0 °C using a cold well or a pre-chilled aluminum block.

-

Using a syringe, slowly add the BH₃·THF solution to the stirring alkene solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for the specified time (e.g., 1-2 hours).

-

-

Quenching and Oxidation (Can be done outside the glovebox):

-

Seal the flask and remove it from the glovebox.

-

Carefully and slowly add water to quench any excess borane.

-

Add the NaOH solution, followed by the slow, dropwise addition of H₂O₂. This step is often exothermic, so cooling in an ice bath is recommended.

-

-

Work-up and Purification:

-

After the oxidation is complete, proceed with a standard aqueous work-up and extraction.

-

Purify the resulting alcohol by distillation or chromatography.

-

Visualization of Hydroboration Workflow

Sources

- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 3. molan.wdfiles.com [molan.wdfiles.com]

- 4. ossila.com [ossila.com]

- 5. chemistryviews.org [chemistryviews.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chemistryviews.org [chemistryviews.org]

- 12. youtube.com [youtube.com]

- 13. Air-free technique - Wikipedia [en.wikipedia.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note & Protocol: The Strategic Use of Lithium Borates in the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[1][2][3] The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of lithium borates as a highly effective base in the Suzuki-Miyaura coupling of challenging heteroaryl halides. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the advantages over traditional bases.

Introduction: The Challenge of Heteroaryl Coupling

Heteroaromatic compounds are ubiquitous in pharmaceuticals and agrochemicals. Their synthesis, often relying on C-C bond formation, presents unique challenges.[5][6] The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for this purpose.[7] However, the coupling of heteroaryl halides can be problematic.

Common Issues with Traditional Bases:

-

Substrate Degradation: Many heteroaryl compounds are sensitive to strongly basic conditions, leading to decomposition or undesired side reactions.

-

Poor Solubility: The inorganic bases typically used (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid starting materials often have limited solubility in the organic solvents used for the reaction, leading to heterogeneous mixtures and slow reaction rates.

-

Competitive Reactions: Some bases can promote competitive pathways, such as protodeboronation, which reduces the overall yield of the desired coupled product.[8]